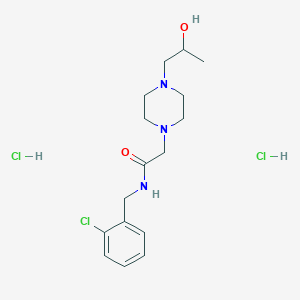

N-(2-chlorobenzyl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)acetamide dihydrochloride

Description

N-(2-chlorobenzyl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)acetamide dihydrochloride is a synthetic acetamide derivative featuring a piperazine core substituted with a 2-hydroxypropyl group and a 2-chlorobenzyl acetamide side chain. Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications. The compound’s structure combines a chlorinated aromatic ring (for lipophilicity and receptor binding) with a hydroxypropyl-piperazine moiety (for hydrogen bonding and solubility modulation).

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O2.2ClH/c1-13(21)11-19-6-8-20(9-7-19)12-16(22)18-10-14-4-2-3-5-15(14)17;;/h2-5,13,21H,6-12H2,1H3,(H,18,22);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVIRRCIQVKXQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)CC(=O)NCC2=CC=CC=C2Cl)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Cl3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)acetamide dihydrochloride, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article summarizes the compound's biological activity, including antimicrobial properties, cytotoxicity profiles, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₈H₂₁ClN₄O₂S

- Molecular Weight : 398.8 g/mol

- CAS Number : 1396869-44-5

Biological Activity Overview

The compound's biological activity can be classified into several categories:

-

Antimicrobial Activity

- Several studies have investigated the antimicrobial efficacy of compounds related to N-(2-chlorobenzyl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)acetamide. For instance, derivatives of similar structures have shown promising activity against gram-positive bacteria and mycobacteria, with some exhibiting submicromolar potency against Staphylococcus aureus and methicillin-resistant strains (MRSA) .

- A recent study highlighted that specific piperazine derivatives demonstrated significant antibacterial properties, outperforming traditional antibiotics like ampicillin and isoniazid .

-

Cytotoxicity Profiles

- The cytotoxic effects of this compound were evaluated against various cancer cell lines. Preliminary results suggest that it exhibits selective cytotoxicity, sparing normal mammalian cells while effectively reducing the viability of cancer cells .

- In vitro studies have indicated that certain structural modifications enhance the selectivity and potency of related compounds against cancer cell lines .

- Mechanism of Action

Data Tables

| Activity Type | Target Organisms | IC50 (µM) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | < 1 | Effective against MRSA |

| Cytotoxicity | Cancer cell lines | 5 - 20 | Selective towards cancer cells |

| Antimycobacterial | Mycobacterium tuberculosis | < 5 | Comparable to standard treatments |

Case Studies

-

Study on Antimicrobial Efficacy :

A series of piperazine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds structurally related to N-(2-chlorobenzyl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)acetamide showed enhanced activity against both gram-positive bacteria and mycobacterial strains compared to existing antibiotics . -

Cytotoxicity Assessment :

In a study assessing the cytotoxic effects on various cancer cell lines, derivatives exhibited a range of IC50 values, with some showing lower toxicity to primary mammalian cells than traditional chemotherapeutics . This suggests a potential for developing targeted therapies with reduced side effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2-hydroxypropyl group distinguishes it from analogs with methoxy, fluoro, or sulfonyl substituents. This group may enhance solubility via hydrogen bonding .

- Its dihydrochloride salt contrasts with neutral forms of compounds 5k–5n, likely improving bioavailability .

Pharmacological and Functional Comparisons

Antimicrobial Activity

- Compounds 47 and 48 () exhibit potent activity against gram-positive bacteria due to benzo[d]thiazole sulfonyl and isopropylphenyl groups . The target compound’s 2-chlorobenzyl group may confer similar activity but with reduced specificity compared to sulfonyl-linked derivatives.

- 5k–5n () lack explicit antimicrobial data but share structural motifs (imidazothiazole rings) with known antifungal agents. The target compound’s hydroxypropyl group could modulate target binding compared to these analogs .

Computational and Mechanistic Insights

While discusses density-functional theory (DFT) for correlation-energy calculations, such methods could model the target compound’s electronic properties (e.g., chlorobenzyl’s electron-withdrawing effects) relative to analogs. For example, the hydroxypropyl group may alter charge distribution compared to methoxy or fluoro substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.